Scopolamine-d3 Hydrobromide is a stable isotope-labeled derivative of scopolamine, a tropane alkaloid with significant pharmacological properties. As a member of the anticholinergic drug class, it is primarily used for its effects on the central nervous system, including its ability to alleviate motion sickness and induce sedation. The compound is categorized under various classifications, including anesthetics and enzyme inhibitors, and finds application in both clinical and research settings.
Scopolamine-d3 Hydrobromide is derived from natural sources, particularly from the Duboisia plant species, which are known for their high concentrations of tropane alkaloids. The production of this compound can also be achieved through synthetic methods involving chemical transformations of related alkaloids like anisodamine .
The synthesis of Scopolamine-d3 Hydrobromide typically involves several steps that utilize both natural and synthetic methods. One prominent method includes the hydrolytic enzyme method to convert anisodine hydrobromide into scopolamine with high yield and purity. This process is characterized by:
The synthesis can also be performed using stable isotopes like deuterium to create Scopolamine-d3 Hydrobromide, which is useful for tracing studies in pharmacokinetics and metabolism.
Scopolamine-d3 Hydrobromide has a complex molecular structure characterized by its tropane ring system. The molecular formula is , with a molecular weight of approximately 388.28 g/mol. Its structural representation includes several stereocenters, which contribute to its biological activity.
Scopolamine-d3 Hydrobromide participates in various chemical reactions typical of tropane alkaloids. It can undergo hydrolysis, esterification, and reduction reactions due to the presence of functional groups such as esters and amines.
These reactions are crucial for modifying the compound for specific research applications or therapeutic uses.
The mechanism of action of Scopolamine-d3 Hydrobromide primarily involves antagonism at muscarinic acetylcholine receptors in the central nervous system. By blocking these receptors, scopolamine reduces the effects of acetylcholine, leading to decreased parasympathetic nervous system activity.
Scopolamine-d3 Hydrobromide exhibits several notable physical and chemical properties:
Scopolamine-d3 Hydrobromide is utilized in various scientific applications:
The development of deuterated alkaloids follows a trajectory marked by technological and theoretical advancements in molecular neuroscience:
Table 1: Milestones in Deuterated Alkaloid Development
| Period | Development | Significance |
|---|---|---|
| 1880–1905 | Isolation of scopolamine from nightshade plants | Enabled initial studies of antimuscarinic effects |
| 1902 | Synthesis of methscopolamine bromide | Demonstrated targeting via molecular quaternization |
| 1970s | Deuterium labeling techniques | Provided safe alternative to radiolabeled tracers |
| 2000s | Commercial synthesis of Scopolamine-d3 Hydrobromide | Facilitated high-precision mass spectrometry studies |
The convergence of botanical chemistry and isotopic technology has positioned deuterated alkaloids as indispensable tools for examining neurotransmitter dynamics across neural circuits [4] [9].
Isotopic labeling with deuterium fundamentally enhances the study of cholinergic transmission through three principal mechanisms:
Table 2: Analytical Advantages of Scopolamine-d3 Hydrobromide
| Application | Technique | Advantage |
|---|---|---|
| Drug Quantification | LC-MS/MS | Eliminates matrix interference via mass separation |
| Metabolic Profiling | Stable Isotope Tracer Studies | Slows degradation to detect minor metabolites |
| Receptor Conformation | FTIR Spectroscopy | Highlights binding-induced structural changes |
These capabilities have established isotopic labeling as the cornerstone of modern cholinergic research, overcoming historical limitations in specificity and sensitivity [5] [9].
Scopolamine-d3 Hydrobromide serves as a critical probe for investigating muscarinic receptor pharmacology due to its identical receptor affinity to non-deuterated scopolamine combined with enhanced traceability:
Receptor Subtype Selectivity Profiling:Competitive binding assays using Scopolamine-d3 Hydrobromide have quantified nanomolar affinities across all muscarinic receptor subtypes (M1–M5), with highest potency at M1 (Ki = 1.2 nM) and M4 (Ki = 1.8 nM) receptors. This nonselective antagonism enables broad examination of cholinergic contributions to cognition, memory, and neurotoxicity [4] [9]. Unlike novel antagonists like L-687,306, which show partial agonism at M2/M3 receptors, Scopolamine-d3 Hydrobromide maintains consistent antagonism across subtypes [2].
Neurotransmission Modulation Studies:Functional magnetic resonance imaging combined with deuterium labeling has revealed that Scopolamine-d3 Hydrobromide reduces hippocampal theta oscillations by 60% during spatial learning tasks, directly linking M1 receptor blockade to impaired memory encoding [9]. Furthermore, microdialysis studies demonstrate a 200% increase in cortical acetylcholine release following systemic administration, reflecting presynaptic feedback mechanisms triggered by receptor antagonism [6] [9].
Organophosphate Countermeasure Research:Scopolamine-d3 Hydrobromide’s traceable properties have advanced organophosphate toxicity research. In soman-exposed guinea pigs, deuterium-labeled scopolamine showed 3-fold greater brain accumulation than pyridostigmine, correlating with its superior protection against seizures (95% reduction) and neuronal damage [6]. These studies validate scopolamine’s central anticonvulsant effects, previously attributed solely to peripheral mechanisms.
Table 3: Research Applications in Receptor Antagonism
| Application | Experimental Model | Key Finding |
|---|---|---|
| Subtype Binding Kinetics | HEK293 cells expressing M1–M5 | M1 affinity 40% higher than M3 receptors |
| Cognitive Impairment Modeling | Rodent Morris water maze | Dose-dependent navigation deficits (p < 0.01) |
| Nerve Agent Protection | Soman-exposed guinea pigs | Complete seizure suppression at 0.25 mg/kg |
The compound’s dual utility—pharmacological activity identical to scopolamine and isotopic traceability—makes it indispensable for mapping cholinergic circuits and developing receptor-specific therapeutics [2] [6] [9].
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7